2-Hydroxyhept-3-enoic acid
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Overview
Description
2-Hydroxyhept-3-enoic acid is an organic compound with the molecular formula C7H12O3. It is a hydroxy fatty acid characterized by the presence of a hydroxyl group (-OH) and a double bond within its carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyhept-3-enoic acid can be achieved through several methods. One common approach involves the hydrolysis of esters or the oxidation of corresponding alcohols. For instance, the compound can be synthesized by the oxidation of 2-hydroxyhept-3-en-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyhept-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 2-Oxohept-3-enoic acid.
Reduction: 2-Hydroxyheptanoic acid.
Substitution: 2-Chlorohept-3-enoic acid.
Scientific Research Applications
2-Hydroxyhept-3-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers.
Mechanism of Action
The mechanism of action of 2-Hydroxyhept-3-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond allow it to participate in various biochemical reactions, influencing cellular processes such as signal transduction and enzyme activity. Its ability to donate or accept electrons makes it a versatile compound in redox reactions .
Comparison with Similar Compounds
(E)-Hept-2-enoic acid: Similar structure but lacks the hydroxyl group.
2-Hydroxyheptanoic acid: Saturated analog with no double bond.
2-Chlorohept-3-enoic acid: Contains a chlorine atom instead of a hydroxyl group.
Uniqueness: 2-Hydroxyhept-3-enoic acid is unique due to the presence of both a hydroxyl group and a double bond, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Biological Activity
2-Hydroxyhept-3-enoic acid is a compound of interest due to its potential biological activities and applications in various fields, including biochemistry and pharmacology. This article explores its biological activity, focusing on its metabolic pathways, antimicrobial properties, and potential therapeutic uses.
- Chemical Formula : C₇H₄O₃
- Molecular Weight : 140.1 g/mol
- IUPAC Name : this compound
Metabolic Pathways
Research indicates that this compound is involved in various metabolic pathways. It can be synthesized from fatty acids and is implicated in the metabolism of certain bacterial species. For instance, it has been identified as a substrate for specific hydratase and aldolase enzymes that facilitate its conversion into other biologically active compounds.
Enzymatic Reactions
- Hydration : The compound undergoes hydration by specific hydratases, leading to the formation of intermediates that can be further metabolized.
- Aldol Cleavage : Aldolases catalyze the cleavage of these intermediates, producing key metabolites like pyruvate, which is crucial for energy metabolism in cells .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various pathogens. Studies have shown its effectiveness against:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans
The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of vital metabolic processes .
Cytotoxic Effects
In cell line studies, particularly with cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231, this compound demonstrated cytotoxic effects, suggesting potential as an anticancer agent. The compound's ability to induce apoptosis in these cells has been documented, highlighting its relevance in cancer research .
Study on Antimicrobial Activity
A study evaluating the antimicrobial efficacy of this compound found that it significantly inhibited the growth of E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating a strong potential for use in antimicrobial formulations .
Cytotoxicity Assessment
Research conducted on MCF-7 cells showed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value estimated at 25 µM. This suggests that the compound may be a candidate for further development as an anticancer therapeutic .
Summary Table of Biological Activities
Activity Type | Organism/Cell Line | Observed Effect | MIC/IC50 Value |
---|---|---|---|
Antimicrobial | E. coli | Growth inhibition | 32 µg/mL |
Antimicrobial | S. aureus | Growth inhibition | 16 µg/mL |
Cytotoxic | MCF-7 (breast cancer) | Cell viability reduction | IC50 = 25 µM |
Cytotoxic | MDA-MB-231 | Cell viability reduction | IC50 = Not specified |
Properties
IUPAC Name |
(E)-2-hydroxyhept-3-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-3-4-5-6(8)7(9)10/h4-6,8H,2-3H2,1H3,(H,9,10)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYNRZIJQNFCRP-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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